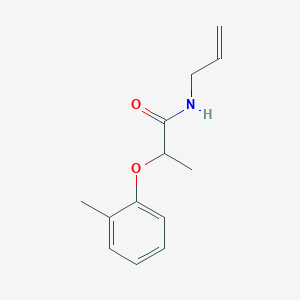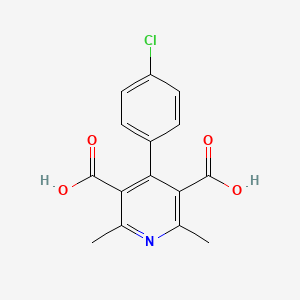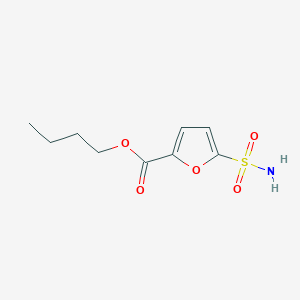
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine inhibits the activity of PLD by binding to its catalytic domain, which prevents the enzyme from binding to its substrate. This inhibition leads to a decrease in the production of phosphatidic acid (PA), which is a lipid second messenger that is involved in various cellular processes. The decrease in PA production leads to a decrease in cell proliferation and migration, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis in cancer cells by inhibiting PLD activity. It has also been shown to decrease cell proliferation and migration, which are important processes in cancer development and progression. In addition to its effects on cancer cells, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has also been shown to have anti-inflammatory effects in various cell types.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been extensively studied and has shown promising results in various scientific research applications. However, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on non-cancerous cells are not well understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine. One area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the effects of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine on non-cancerous cells. Additionally, the use of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine in combination with other therapeutic agents for cancer treatment is an area of research that has shown promising results. Overall, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has shown great potential as a therapeutic agent for cancer treatment, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine involves the reaction of 1-(2-furoyl)piperazine with 3-isoxazolyl isocyanate. This reaction yields 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine, which is the final product. The synthesis of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine is a relatively simple process and can be performed in a laboratory setting.
Scientific Research Applications
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of phospholipase D (PLD), which is an enzyme that is involved in various cellular processes, including cell proliferation and migration. Inhibition of PLD activity by 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(10-3-9-20-14-10)15-4-6-16(7-5-15)13(18)11-2-1-8-19-11/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDJKXCFKEXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NOC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)

![2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5193446.png)

![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5193455.png)

![2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193476.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)
![2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)

![2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5193518.png)
![5-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5193525.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)